Bromoform-d (CDBr₃): A Technical Guide for Advanced Research Applications
Bromoform-d (CDBr₃): A Technical Guide for Advanced Research Applications
Introduction: Beyond a Solvent—The Role of Bromoform-d in Modern Research
Bromoform-d (Deuterotribromomethane, CDBr₃) is the deuterated isotopologue of bromoform, a dense, colorless liquid belonging to the trihalomethane family.[1][2] While its protonated counterpart, CHBr₃, has found applications ranging from a laboratory reagent for mineral separation to a promising inhibitor of methanogenesis in ruminants, the strategic substitution of protium (¹H) with deuterium (²H or D) imbues bromoform-d with unique physicochemical properties that are highly valuable to researchers, scientists, and drug development professionals.[1][3]
The primary utility of deuterated solvents is rooted in Nuclear Magnetic Resonance (NMR) spectroscopy, where their use is essential for minimizing solvent-proton signals that would otherwise overwhelm the analyte's spectrum.[4] However, the utility of bromoform-d extends beyond this passive role. The presence of the deuterium atom offers a powerful tool for isotopic labeling, enabling advanced mechanistic studies and quantitative analysis in complex biological and environmental systems.
This guide provides an in-depth technical overview of bromoform-d, from its fundamental structure and synthesis to its spectroscopic characterization and advanced applications. It is designed to equip researchers with the expert insights and validated protocols necessary to leverage this compound to its full potential.
PART 1: Physicochemical Properties and Molecular Structure
The physical properties of bromoform-d are nearly identical to those of standard bromoform, with the principal difference being its slightly higher molecular weight and density due to the replacement of a hydrogen atom (1.008 amu) with a deuterium atom (2.014 amu).
Molecular Structure of Bromoform-d
The bromoform-d molecule adopts a tetrahedral geometry with C₃ᵥ symmetry, analogous to other haloforms.
Caption: Tetrahedral structure of bromoform-d (CDBr₃).
Quantitative Data: Physicochemical Properties
The following table summarizes the key properties of bromoform-d. Data for the protonated analogue (CHBr₃) is used where direct data for CDBr₃ is unavailable, as the differences are minimal.
| Property | Value | Source(s) |
| Chemical Formula | CDBr₃ | [2] |
| Molecular Weight | 253.74 g/mol | |
| CAS Number | 2909-52-6 | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Density | ~2.90 g/cm³ at 25 °C | [1] |
| Boiling Point | 149-150 °C | [1] |
| Melting Point | 8.3 °C | |
| Refractive Index (n²⁰/D) | 1.595 - 1.596 | [1] |
| Solubility in Water | Slightly soluble (~3.2 g/L) | [1] |
| Miscibility | Miscible with alcohol, ether, acetone, benzene | [1] |
PART 2: Synthesis of Bromoform-d
Expertise & Experience: The Rationale for the Haloform Reaction
The most direct and reliable method for synthesizing bromoform-d is an adaptation of the classic haloform reaction. This pathway is chosen for its efficiency and the commercial availability of deuterated starting materials. The core of the reaction involves the exhaustive base-catalyzed α-halogenation of a methyl ketone, followed by cleavage of the resulting trihalomethyl group. To introduce the deuterium atom, we must start with a deuterated precursor.
The logical and cost-effective approach is to use deuterated acetone (acetone-d₆) as the substrate and perform the reaction in deuterium oxide (D₂O) to prevent any undesired H/D exchange that would lower the final isotopic purity.
Workflow for Bromoform-d Synthesis
Caption: Synthetic workflow for bromoform-d via the haloform reaction.
Experimental Protocol: Synthesis of Bromoform-d
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Prepare the Deuterated Base: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (NaOH) pellets in deuterium oxide (D₂O) in an ice-water bath. Causality: This is an exothermic process; cooling is essential to prevent boiling and ensure safety.
-
Add Deuterated Ketone: Once the base solution has cooled, add acetone-d₆ (CD₃COCD₃) to the flask while maintaining the temperature below 10 °C.
-
Addition of Bromine: Slowly add liquid bromine (Br₂) dropwise from the dropping funnel. The rate of addition must be controlled to keep the internal temperature below 10 °C. The characteristic red-brown color of bromine should fade as it is consumed. Causality: The haloform reaction is highly exothermic. Slow, controlled addition prevents a runaway reaction and minimizes side-product formation.
-
Reaction Completion: After the bromine addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete.
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Initial Separation: Transfer the reaction mixture to a separatory funnel. The dense, immiscible bromoform-d will form the lower organic layer. Separate and collect this layer.
-
Quenching and Washing: Wash the collected organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to neutralize any remaining bromine. Subsequently, wash with brine and then deionized water.
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Drying: Dry the crude bromoform-d over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Purification: Purify the product via fractional distillation. Collect the fraction boiling at approximately 149-150 °C.
-
Stabilization and Storage: Add a small piece of copper foil or silver wire to the purified product to act as a stabilizer, scavenging any free radicals formed upon exposure to light or air. Store in an amber glass bottle in a cool, dark place.
PART 3: Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity, purity, and isotopic enrichment of the synthesized bromoform-d.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most common application for bromoform-d, where it serves as the solvent. However, NMR is also the primary tool for characterizing the molecule itself.
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¹H NMR Spectroscopy: In a highly enriched sample of bromoform-d (>99.5 atom % D), the ¹H NMR spectrum should be devoid of major signals. A small residual singlet will be present from the remaining protic isotopologue, CHBr₃. This peak is expected to appear at approximately δ 6.82 ppm . Its integration relative to a known internal standard can be used to determine the level of isotopic enrichment.
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of bromoform-d provides definitive structural confirmation.
-
Chemical Shift: The carbon atom in bromoform (CHBr₃) resonates at approximately δ 12.1 ppm (in CDCl₃). The chemical shift for CDBr₃ is expected to be nearly identical. This significant upfield shift compared to chloroform (δ 77.2 ppm in CDCl₃) is due to the "heavy atom effect" of the three bromine atoms.[4]
-
Multiplicity: Due to coupling with the spin-1 deuterium nucleus, the carbon signal will appear as a 1:1:1 triplet . This is a key signature of a single deuterium atom attached to a carbon.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for confirming the molecular weight and revealing the fragmentation pattern, which serves as a molecular fingerprint.
Trustworthiness: Interpreting the Isotopic Pattern Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.5%), in nearly a 1:1 natural abundance. Any fragment containing n bromine atoms will therefore appear as a cluster of peaks (M, M+2, M+4, ... M+2n) with a characteristic intensity ratio. For three bromine atoms, this results in a distinctive 1:3:3:1 intensity pattern for the [CDBr₃]⁺˙ molecular ion cluster.
Predicted Fragmentation Pattern for Bromoform-d The fragmentation is driven by the cleavage of the weakest bonds, primarily the C-Br bond. The predicted major fragments for CDBr₃ are detailed below, based on the known spectrum of CHBr₃.
| m/z (Ion Cluster) | Ion Formula | Description | Expected Ratio |
| 251/253/255/257 | [CDBr₃]⁺˙ | Molecular Ion | ~1:3:3:1 |
| 172/174/176 | [CDBr₂]⁺ | Base Peak. Loss of one Br˙ radical. | ~1:2:1 |
| 92/94 | [CDBr]⁺˙ | Loss of two Br˙ radicals. | ~1:1 |
| 79/81 | [Br]⁺ | Bromine ion. | ~1:1 |
PART 4: Applications in Research and Drug Development
Primary Application: High-Performance NMR Solvent
Bromoform-d's high density and ability to dissolve a moderate range of organic compounds make it a useful, albeit specialized, NMR solvent. Its key advantage is for analytes that may have poor solubility in more common solvents like chloroform-d or DMSO-d₆.
Advanced Application: Internal Standard for Quantitative Analysis
Bromoform is an environmental contaminant formed during water disinfection and is also produced naturally by marine algae.[1] In environmental monitoring or biological studies of seaweed, accurate quantification of bromoform is crucial.[3] Bromoform-d serves as an ideal internal standard for these analyses, particularly for methods employing Gas Chromatography-Mass Spectrometry (GC-MS).
Self-Validating System: Why Bromoform-d is an Ideal Standard An internal standard must behave chemically and physically like the analyte but be distinguishable by the detector. Bromoform-d is perfect because:
-
Co-elution: It has nearly identical chromatographic retention times to CHBr₃.
-
Similar Extraction Efficiency: It will have the same recovery as the analyte during sample preparation.
-
Mass Distinction: It is easily distinguished by its mass-to-charge ratio (M+1) in the mass spectrometer, allowing for precise and accurate quantification without interfering with the analyte's signal.
Protocol: Quantification of Bromoform in Seaweed using CDBr₃
-
Sample Preparation: Homogenize a known mass of freeze-dried seaweed sample.
-
Spiking: Add a precise, known amount of a standard solution of bromoform-d (in methanol, for example) to the homogenized sample.
-
Extraction: Perform a solvent extraction using a suitable organic solvent like hexane or methylene chloride.
-
Analysis by GC-MS: Inject the extract into a GC-MS system operating in Selected Ion Monitoring (SIM) mode.
-
Quantification: Monitor the m/z for the base peak of bromoform (e.g., m/z 171/173 for [CHBr₂]⁺) and the base peak of bromoform-d (m/z 172/174 for [CDBr₂]⁺). The concentration of bromoform in the original sample is calculated from the ratio of the peak areas and the known concentration of the added internal standard.
Mechanistic and Tracer Studies: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can significantly impact the rate of reactions that involve the cleavage of that C-H/C-D bond. This is known as the Deuterium Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond, meaning it requires more energy to break.
This principle makes bromoform-d a valuable tool for:
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Elucidating Reaction Mechanisms: If the deuteration of a molecule at a specific site slows down its metabolic transformation, it provides strong evidence that C-H bond cleavage at that site is the rate-determining step of the metabolic pathway.
-
Drug Development: Strategically deuterating a drug candidate at a site of rapid metabolic oxidation can slow its metabolism, potentially improving its pharmacokinetic profile (e.g., increasing its half-life and bioavailability).
-
Environmental Fate Studies: Bromoform-d can be used as a tracer to study the degradation pathways and transport of bromoform in the environment. By analyzing the isotopic composition of degradation products, scientists can distinguish the fate of the released tracer from the background of naturally occurring bromoform.
Conceptual Workflow: Using KIE to Probe Metabolism
Caption: Conceptual use of deuteration to study reaction mechanisms.
PART 5: Safety, Handling, and Storage
Bromoform-d should be handled with the same precautions as bromoform. It is classified as acutely toxic if inhaled, harmful if swallowed, and causes skin and serious eye irritation.
-
Handling: Always work in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed, amber glass container in a cool, well-ventilated, and dark area. Keep away from heat, open flames, and incompatible materials such as strong bases or reactive metals.[4]
-
Stability: Bromoform can decompose upon exposure to light and air to form phosgene and hydrogen bromide. Commercial preparations are often stabilized with copper or silver foil to scavenge radicals.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.
References
-
Wikipedia. (n.d.). Deuterated chloroform. Retrieved January 16, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved January 16, 2026, from [Link]
-
PubChem, National Institutes of Health. (n.d.). Tribromo(2H)methane. Retrieved January 16, 2026, from [Link]
-
Vermeulen, H. L. (2016). The Synthesis of Deuterated Bromodichloromethane, Deuterated Chlorodibromomethane and Mixed Halogenated Acetic Acids. Carolina Digital Repository. Retrieved January 16, 2026, from [Link]
-
NIST. (n.d.). Methane, tribromo-. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
-
TradeIndia. (n.d.). Bromoform - High Purity Industrial Grade. Retrieved January 16, 2026, from [Link]
-
Poonam, V. (n.d.). 13C NMR spectroscopy. Retrieved January 16, 2026, from [Link]
-
Journal of Physical Chemistry B. (2024). Investigating the Bromoform Membrane Interactions Using Atomistic Simulations and Machine Learning: Implications for Climate Change Mitigation. Retrieved January 16, 2026, from [Link]
-
MassBank. (n.d.). BROMOFORM; EI-B; MS. Retrieved January 16, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062089). Retrieved January 16, 2026, from [Link]
-
Ataman Kimya. (n.d.). BROMOFORM. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Bromoform. Retrieved January 16, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved January 16, 2026, from [Link]
-
Copernicus Publications. (2008). Bromoform and dibromomethane in the tropics: a 3-D model study of chemistry and transport. Retrieved January 16, 2026, from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 16, 2026, from [Link]
-
Atmospheric Chemistry and Physics. (2008). Bromoform and dibromomethane in the tropics: a 3-D model study of chemistry and transport. Retrieved January 16, 2026, from [Link]
-
Organic Letters. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 16, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromoform. Retrieved January 16, 2026, from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Bromoform. Retrieved January 16, 2026, from [Link]
-
ZEOtope. (n.d.). Bromoform-d. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). CN109265304B - Synthesis method of deuterated compound.
-
Macmillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved January 16, 2026, from [Link]
-
Heavy Water Board, India. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Retrieved January 16, 2026, from [Link]
-
Nature Reviews Drug Discovery. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved January 16, 2026, from [Link]
-
Chemical Reviews. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Retrieved January 16, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Bromoform-13C | CHBr3 | CID 12302087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromoform(75-25-2) 13C NMR [m.chemicalbook.com]
- 4. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
